2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Overview

Description

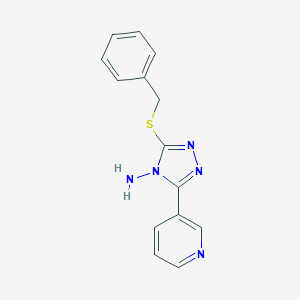

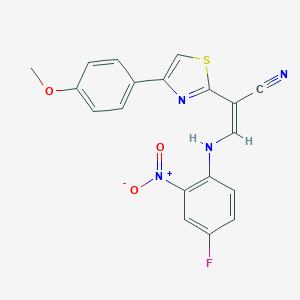

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is an organic compound . It is a light yellow solid and is an isomer of vanillin . The compound has a molecular weight of 197.15 .

Synthesis Analysis

The compound is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield . It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is C8H7NO5 . The average mass is 197.145 Da and the monoisotopic mass is 197.032425 Da .Chemical Reactions Analysis

The compound reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile .Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 197.15 . The storage temperature is between 0-5°C .Scientific Research Applications

Structural and Vibrational Analysis

- Density Functional Study : 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (a related compound to 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde) has been studied for its molecular structure and vibrational spectra. This research used Fourier transform infrared spectroscopy and FT-Raman measurements. The study provides insights into the molecular geometry, vibrational frequencies, bonding features, and intramolecular charge transfer of the compound (Nataraj, Balachandran, & Karthick, 2011).

Biological Activity and Synthesis

- Biological Activity as Inhibitors : A related compound, hydroxymethoxynitrobenzaldehyde, has been synthesized and tested as a potential inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in dopamine metabolism. This highlights its potential use in neurological and psychiatric conditions (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).

Chemical Synthesis and Applications

- Precursors to DNA Intercalators : The compound has been used in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This has implications in the development of drugs targeting DNA (Tsoungas & Searcey, 2001).

- Photocatalytic Oxidation : In a study, the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, was examined. This research highlights the compound's role in chemical transformations under photocatalytic conditions (Marotta et al., 2013).

Spectroscopic and Structural Studies

- Vibrational Frequencies and Molecular Structure : Investigations into the vibrational frequencies and molecular structure of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been conducted. These studies provide detailed insights into the compound's structural and spectroscopic properties (Krishnakumar & Balachandran, 2006).

Environmental and Atmospheric Chemistry

- Interaction with NO3 Radicals : A study focused on the heterogeneous reaction of coniferyl alcohol (related to 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde) with NO3 radicals. It provided insights into the chemical behaviors of these compounds in atmospheric conditions (Liu, Wen, & Wu, 2017).

Synthesis and Chemical Properties

- Synthesis of Schiff Base Metal Complexes : The compound has been used in the synthesis of Schiff base metal complexes, which were tested for antimicrobial activity. This demonstrates its potential in developing compounds with biological applications (Joshi, Rojivadiya, & Pandya, 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name |

2-hydroxy-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-3-7(11)5(4-10)2-6(8)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFADGGGGYOQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376689.png)

![6-Amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B376691.png)

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376692.png)

![(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid](/img/structure/B376697.png)

![2-[3-benzoyl-1,1-dioxido-4-(1-piperidinyl)-2H-1,2-benzothiazin-2-yl]-1-{4-nitrophenyl}ethanone](/img/structure/B376702.png)

![2-[4-hydroxy-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B376704.png)

![4-[(3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376705.png)

![1,5-dimethyl-4-{[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376706.png)